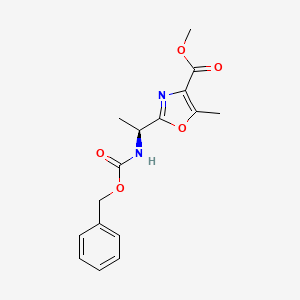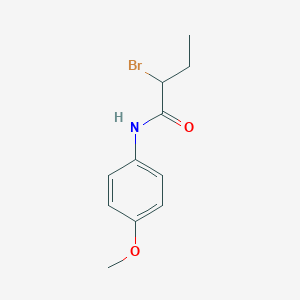![molecular formula C22H18O3S B2683941 4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 331460-50-5](/img/structure/B2683941.png)
4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate” is a chemical compound with the molecular formula C22H18O3S . It has an average mass of 362.441 Da and a monoisotopic mass of 362.097656 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 553.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 83.4±3.0 kJ/mol and a flash point of 288.4±30.1 °C . The compound has a molar refractivity of 106.8±0.3 cm3, and it has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . It has an ACD/LogP of 5.91 .Aplicaciones Científicas De Investigación
Environmental Fate and Toxicity
One study focused on the environmental fate and ecotoxicity of alkylphenols, which are structurally related to the queried compound. Alkylphenols are degradation products of alkylphenol ethoxylates used in surfactants, showing persistence and endocrine-disrupting effects in the environment. This review emphasizes the need for understanding the environmental impact and mechanisms of toxicity associated with these compounds, potentially paralleling the environmental considerations required for "4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate" (Ying, Williams, & Kookana, 2002).
Chemosensor Applications
Research has identified fluorescent chemosensors based on 4-methyl-2,6-diformylphenol, which shares structural motifs with the queried compound. These chemosensors can detect a variety of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. This suggests potential applications of "4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate" in developing novel chemosensors for environmental monitoring or biomedical diagnostics (Roy, 2021).
Anti-cancer and Anti-inflammatory Potential
The review on "4′-Geranyloxyferulic acid" highlights its anti-cancer and anti-inflammatory properties. Although structurally distinct, the interest in oxyprenylated compounds for their bioactivities suggests that "4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate" may also hold promise in pharmacological research targeting cancer and inflammation (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Chemical and Biological Properties
Another study focused on the synthesis, chemical transformations, and potential bioactivities of thiophene analogues, such as benzidine and 4-aminobiphenyl derivatives, which are structurally related to the queried compound. This research underscores the importance of understanding the chemical behavior and potential bioactivities of thiophene compounds, which may extend to "4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate" in terms of carcinogenicity and molecular mechanisms (Ashby, Styles, Anderson, & Paton, 1978).
Propiedades
IUPAC Name |
[4-[(E)-3-(2,4-dimethylphenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3S/c1-15-5-11-19(16(2)14-15)20(23)12-8-17-6-9-18(10-7-17)25-22(24)21-4-3-13-26-21/h3-14H,1-2H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOYFZZAPUYJX-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2683858.png)
![(E)-methyl 2-(6-ethyl-2-((4-tosylbutanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2683861.png)

![5,5-dibenzyl-3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B2683863.png)


![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2683870.png)
![N-[2-[(6-Fluoro-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2683871.png)
![4,4,7,7-Tetramethyl-1-oxaspiro[2.4]heptane](/img/structure/B2683872.png)
![3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2683875.png)
![Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate](/img/structure/B2683876.png)

![N-(4-fluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2683879.png)
